molecular formula C21H24N2O4 B1286275 4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate CAS No. 1177350-95-6

4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate

Cat. No.: B1286275
CAS No.: 1177350-95-6
M. Wt: 368.4 g/mol
InChI Key: HUKJWYUCDFJXCI-UHFFFAOYSA-N
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Description

4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate is a chemical compound with a complex structure, often used in various scientific research fields. Its unique properties make it valuable for applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Substitution reactions: Introducing the 3-methylphenyl group and the butanamine chain through various substitution reactions.

    Oxalate formation: The final step involves reacting the amine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the indole ring or the side chains.

    Substitution: Various substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate is used in various scientific research applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Potential therapeutic applications, including drug development for treating various diseases.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine hydrochloride
  • 4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine sulfate

Uniqueness

4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate is unique due to its specific oxalate salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-[2-(3-methylphenyl)-1H-indol-3-yl]butan-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.C2H2O4/c1-14-7-6-8-15(13-14)19-17(10-4-5-12-20)16-9-2-3-11-18(16)21-19;3-1(4)2(5)6/h2-3,6-9,11,13,21H,4-5,10,12,20H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKJWYUCDFJXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3N2)CCCCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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